molecular formula C6H4N4O3 B13030523 4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid

4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid

Cat. No.: B13030523
M. Wt: 180.12 g/mol
InChI Key: AHNRIOYDKYLVRA-UHFFFAOYSA-N
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Description

4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-triazine core with a hydroxy group at position 4 and a carboxylic acid moiety at position 6. Its structure combines aromatic and heteroatom-rich systems, which are critical for interactions in biological or catalytic applications.

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-6-carboxylic acid

InChI

InChI=1S/C6H4N4O3/c11-5-2-1-3(6(12)13)7-4(2)8-10-9-5/h1H,(H,12,13)(H2,7,8,9,11)

InChI Key

AHNRIOYDKYLVRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1C(=O)NN=N2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Derivatives
Compound Class Core Structure Substituents Key Properties Reference
Target Compound Pyrrolo-triazine 4-OH, 6-COOH High polarity, untested bioactivity
7-Substituted Pyrrolo-pyrimidine Pyrrolo-pyrimidine 4-Morpholine, 6-COOH m.p. 224–226°C, NMR δ 8.29 (H-2)
Thieno-pyrimidine-triazole Thieno-pyrimidine 4-OH, 1,2,3-triazole MIC <10 µg/mL (antimicrobial)

Biological Activity

4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid (C7H6N4O3) is a heterocyclic compound notable for its pyrrolo-triazine structure. This compound features both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, contributing to its diverse biological activities. Recent studies have highlighted its potential as a pharmacological agent, particularly in the context of neurological disorders.

Chemical Structure and Properties

The molecular weight of 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid is approximately 194.15 g/mol. The presence of nitrogen and oxygen heteroatoms allows for significant chemical reactivity and potential interactions with biological targets.

Key Features:

  • Molecular Formula: C7H6N4O3
  • Functional Groups: Hydroxyl group and carboxylic acid group
  • Molecular Weight: 194.15 g/mol

Research indicates that 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid acts as an inhibitor of d-amino acid oxidase (DAAO). DAAO plays a crucial role in the metabolism of neurotransmitters, particularly d-serine, which is a co-agonist at NMDA receptors. Inhibition of DAAO may enhance d-serine levels and has therapeutic implications for conditions such as schizophrenia and depression.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:

Comparative Analysis with Related Compounds

A comparison table highlights some structurally similar compounds and their biological activities:

Compound NameMolecular FormulaKey Features
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylateC8H8N4O3Methyl ester derivative with similar biological activity
Ethyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylateC9H10N4O3Ethyl ester variant; potentially different pharmacokinetics
6-Hydroxy-1,2,4-triazine derivativesC7H5N5ORelated triazine structure; known for DAAO inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolo-triazines:

  • Study on DAAO Inhibition : A study demonstrated that the compound effectively inhibits DAAO activity in vitro, suggesting its potential role in managing neurological disorders by regulating neurotransmitter levels.
  • Anticancer Potential : Research into related triazine derivatives has revealed their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of key apoptotic pathways .

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